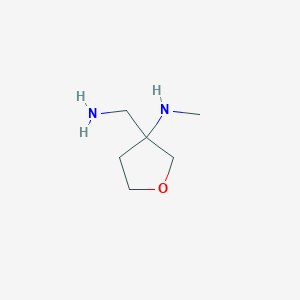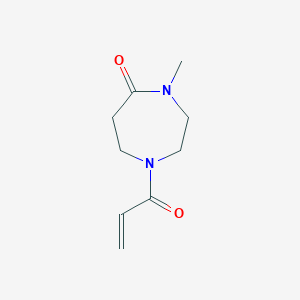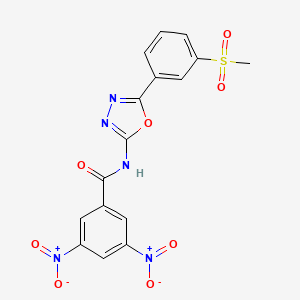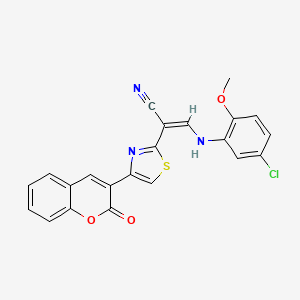
(3-Cyclobutyl-1,2-oxazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Cyclobutyl-1,2-oxazol-4-yl)methanamine” is a chemical compound with the IUPAC name 1-(3-cyclobutylisoxazol-4-yl)methanamine . It has a molecular weight of 152.2 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(3-Cyclobutyl-1,2-oxazol-4-yl)methanamine” is 1S/C8H12N2O/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4,9H2 . This indicates that the compound has a five-membered ring structure with one nitrogen and one oxygen atom.Physical And Chemical Properties Analysis
“(3-Cyclobutyl-1,2-oxazol-4-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 152.2 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.Applications De Recherche Scientifique
Transfer Hydrogenation Reactions
- Application : In a study on transfer hydrogenation reactions, derivatives of oxazolyl methanamine, similar to (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine, were used to synthesize N-heterocyclic ruthenium(II) complexes. These complexes demonstrated high efficiency in transfer hydrogenation of acetophenone derivatives, achieving excellent conversions and high turnover frequency (TOF) values (Karabuğa et al., 2015).
Antitubercular Activity
- Application : Compounds structurally similar to (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine have shown promise in the treatment of tuberculosis. A study synthesized and evaluated oxazolyl thiosemicarbazones for activity against Mycobacterium tuberculosis, with some compounds demonstrating significant in vitro and in vivo activity (Sriram et al., 2006).
Synthesis of Quinoline Derivatives
- Application : Research involving quinoline derivatives, which include oxazolyl methanamine compounds, focused on their antibacterial and antifungal activities. These compounds were found to have moderate to very good antimicrobial activities against pathogenic strains (Thomas et al., 2010).
Synthesis of Piperidines
- Application : In asymmetric synthesis research, oxazolopiperidine derivatives were used for synthesizing 2-(1-aminoalkyl) piperidines, demonstrating the utility of these compounds in the preparation of complex chemical structures (Froelich et al., 1996).
Catalysis in Huisgen 1,3-Dipolar Cycloadditions
- Application : A study on catalysis used a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, similar to (3-Cyclobutyl-1,2-oxazol-4-yl)methanamine, for Huisgen 1,3-dipolar cycloadditions. This demonstrated the role of such compounds in facilitating efficient and selective chemical reactions (Ozcubukcu et al., 2009).
Novel Antimycobacterial Thiourea Compounds
- Application : Novel thiourea compounds containing an oxazolyl group were synthesized and evaluated for their antimycobacterial activities. One particular compound showed high activity and selectivity against Mycobacterium tuberculosis, including multidrug-resistant strains (Sriram et al., 2007).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with hazard statements H314 and H335 . These indicate that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
(3-cyclobutyl-1,2-oxazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBNALPUKJVGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC=C2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclobutyl-1,2-oxazol-4-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Formylphenoxy)-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B2833244.png)
![N-(2,6-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2833245.png)

![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833248.png)
![{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol](/img/structure/B2833250.png)
![3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2833252.png)
![5-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile](/img/structure/B2833255.png)
![2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine](/img/structure/B2833256.png)
![tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate](/img/structure/B2833257.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2833259.png)
![1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2833260.png)

